2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate
Overview
Description
2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate is an organic compound that features a naphthalene ring, a nitrophenoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-(4-nitrophenoxy)benzoic acid with 2-(2-naphthyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an organic solvent.
Major Products
Oxidation: Naphthoquinones.
Reduction: 2-(2-naphthyl)-2-oxoethyl 4-(4-aminophenoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The nitrophenoxy group may play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-naphthol: A precursor in the synthesis of 2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate.
4-nitrophenol: Shares the nitrophenoxy group and can undergo similar chemical reactions.
Benzoic acid derivatives: Structurally related compounds with varying substituents on the benzene ring.
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 4-(4-nitrophenoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO6/c27-24(20-6-5-17-3-1-2-4-19(17)15-20)16-31-25(28)18-7-11-22(12-8-18)32-23-13-9-21(10-14-23)26(29)30/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGRTFQMFQCFNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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